molecular formula C13H17NO4 B13487771 benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate

benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate

Cat. No.: B13487771
M. Wt: 251.28 g/mol
InChI Key: FDIAPFRJARUCGP-UHFFFAOYSA-N
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Description

Benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate: is a chemical compound with a unique structure that includes a morpholine ring substituted with a benzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with benzylating agents under controlled conditions. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzyl ®-3-(carboxymethyl)morpholine-4-carboxylate.

    Reduction: Methyl ®-3-(hydroxymethyl)morpholine-4-carboxylate.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its morpholine ring, which is a common motif in bioactive molecules.

Medicine: In medicinal chemistry, benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring specific structural features provided by the morpholine ring and benzyl group.

Mechanism of Action

The mechanism of action of benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding.

Comparison with Similar Compounds

  • Benzyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate
  • ®-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Comparison: Benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate is unique due to its specific stereochemistry and substitution pattern. Compared to benzyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate, the ®-isomer may exhibit different biological activity and binding properties. The presence of the benzyl group distinguishes it from ®-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which has a tert-butyl group instead, leading to different chemical reactivity and applications.

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-8-12-10-17-7-6-14(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIAPFRJARUCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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